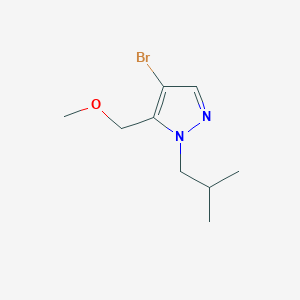

4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-(methoxymethyl)-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O/c1-7(2)5-12-9(6-13-3)8(10)4-11-12/h4,7H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKVHSSZDCTFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)Br)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Introduction of the isobutyl group: This can be done through alkylation using an isobutyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-isobutyl-5-(methoxymethyl)-1H-pyrazole.

Scientific Research Applications

Overview

4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structural features, including a bromine atom, an isobutyl group, and a methoxymethyl group. This compound has garnered attention in various fields of scientific research due to its diverse applications in chemistry, biology, and industry.

Chemical Synthesis and Properties

Synthesis Techniques:

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Bromination: The pyrazole ring undergoes bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

- Alkylation: The introduction of the isobutyl group is performed through alkylation with an isobutyl halide in the presence of a base such as potassium carbonate.

Chemistry

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules and as a reagent in various organic reactions. Its unique functional groups enable it to participate in substitution reactions, oxidation, and reduction processes, making it valuable for developing new chemical entities.

Biology

In biological research, this compound is employed to study enzyme inhibition and can act as a ligand in biochemical assays. Its mechanism of action often involves binding to the active site of enzymes, thus preventing substrate binding. This property allows researchers to explore its potential therapeutic applications, particularly in drug discovery related to enzyme targets.

Industry

The compound finds utility in the development of new materials and serves as an intermediate in synthesizing agrochemicals and other industrial products. Its versatility makes it suitable for producing specialty chemicals and polymers.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of pyrazole derivatives, including this compound. For instance:

- A study demonstrated that pyrazole compounds exhibit significant anti-inflammatory and anticancer activities. The presence of specific substituents on the pyrazole ring can enhance biological activity against various cancer cell lines .

- Another investigation into enzyme interactions revealed that compounds similar to this compound could inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease management .

Comparative Analysis of Related Compounds

| Compound Name | Key Features |

|---|---|

| 4-Bromo-3-isobutyl-1-methyl-1H-pyrazole | Exhibits unique chemical properties; potential applications in medicinal chemistry |

| 4-Chloro-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole | Contains chlorine instead of bromine; used for comparative studies on biological activity |

| 4-Bromo-3-(methoxymethyl)-1-isobutyl-1H-pyrazole | Features methoxymethyl group; studied for its interactions with biological targets |

Mechanism of Action

The mechanism of action of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bromo/Chloro Pyrazole Derivatives

Key structural analogs differ in substituent positions and halogen atoms (Br vs. Cl), which influence electronic properties and biological activity:

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance binding affinity in biological systems but increase molecular weight and steric hindrance .

- Methoxymethyl vs.

Methoxymethyl vs. Difluoromethyl Substitutions

- 4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole (CAS 1855944-42-1): Difluoromethyl substitution at position 1 introduces electron-withdrawing effects, altering reactivity and metabolic stability. Predicted properties: Density 1.72 g/cm³, boiling point 228°C, lower acidity (pKa ≈ -3.52) compared to non-fluorinated analogs .

Thiophene and Aryl Modifications

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole with high purity?

Basic Research Question

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with β-keto esters or aldehydes. Key steps include:

- Cyclization : Use of phosphorus oxychloride (POCl₃) or sulfuric acid as a catalyst for pyrazole ring formation .

- Functionalization : Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .

- Substituent Introduction : Alkylation with isobutyl groups via nucleophilic substitution (e.g., using isobutyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base) .

- Methoxymethyl Attachment : Reaction with methoxymethyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to minimize impurities .

How can researchers resolve contradictory spectral data (e.g., NMR/IR) during structural characterization of this compound?

Advanced Research Question

Methodological Answer:

Contradictions in spectral data often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- 2D NMR Techniques : Use HSQC, HMBC, and COSY to assign ambiguous proton and carbon signals, particularly for the methoxymethyl and isobutyl groups .

- Variable Temperature NMR : Identify rotational barriers in the methoxymethyl group by acquiring spectra at −20°C to 60°C .

- Computational Validation : Compare experimental IR or NMR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software) .

- X-ray Crystallography : Resolve absolute configuration and confirm substituent positions if single crystals are obtainable .

What strategies are effective for studying the structure-activity relationship (SAR) of this compound in antimicrobial assays?

Advanced Research Question

Methodological Answer:

To establish SAR:

- Derivative Synthesis : Modify substituents systematically (e.g., replace bromine with chlorine, vary isobutyl with tert-butyl) and assess antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Bioisosteric Replacement : Substitute the methoxymethyl group with ethoxymethyl or hydroxymethyl to evaluate polarity effects on membrane permeability .

- Enzyme Inhibition Assays : Test interactions with bacterial enzymes (e.g., DNA gyrase) using fluorescence polarization or microcalorimetry .

- Data Analysis : Use multivariate statistical tools (e.g., principal component analysis) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

What side reactions occur during functionalization of the bromine substituent, and how can they be mitigated?

Advanced Research Question

Methodological Answer:

Common side reactions include:

- Debromination : Occurs under harsh conditions (e.g., high temperatures). Mitigate by using mild catalysts like Pd(PPh₃)₄ in Suzuki-Miyaura cross-couplings .

- Ring-Opening : Observed in strongly acidic/basic media. Use buffered conditions (pH 7–8) during nucleophilic substitutions .

- Dimerization : Prevent by maintaining low concentrations (<0.1 M) in coupling reactions .

Characterization : Monitor by LC-MS; quench reactions early if intermediates are unstable.

How does the methoxymethyl group influence the compound’s solubility and pharmacokinetic (PK) properties?

Basic Research Question

Methodological Answer:

- Solubility : The methoxymethyl group enhances water solubility compared to hydrophobic analogs. Measure via shake-flask method (logP determination) .

- PK Profiling : Conduct in vitro assays:

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation of the methoxymethyl group .

- Plasma Protein Binding : Evaluate via equilibrium dialysis; compare with analogs lacking the methoxymethyl substituent .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict intestinal absorption .

What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?

Basic Research Question

Methodological Answer:

- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities ≥0.1% .

- GC-FID : Quantify volatile byproducts (e.g., residual solvents) with a DB-5MS column .

- Elemental Analysis : Confirm purity by comparing experimental vs. theoretical C/H/N/Br percentages .

How can researchers design experiments to probe the compound’s mechanism of action in cancer cell lines?

Advanced Research Question

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to suspected targets (e.g., kinases) .

- CRISPR Screening : Knock out candidate genes (e.g., TP53, BRCA1) to assess resistance/sensitivity .

- In Vivo Validation : Test efficacy in xenograft models (e.g., MDA-MB-231 breast cancer) with PK-guided dosing .

What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., bromine at C4) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for SN2 attacks .

- Kinetic Modeling : Use software like COMSOL to simulate reaction trajectories and optimize conditions (e.g., solvent polarity, temperature) .

How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Basic Research Question

Methodological Answer:

- Solvent Screening : Test mixtures of dichloromethane/hexane or ethanol/water via slow evaporation .

- Temperature Gradients : Use a thermal cycler to gradually cool from 40°C to 4°C over 72 hours .

- Seeding : Introduce microcrystals from prior batches to induce controlled growth .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Advanced Research Question

Methodological Answer:

- Standardized Protocols : Pre-treat cell lines with identical passage numbers and culture conditions .

- Batch Consistency : Characterize multiple synthetic batches via NMR/HPLC to ensure identical impurity profiles .

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.